

3-(Dimethylamino)benzaldehyde CAS number 619-22-7 characterization

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Compound of Interest

Compound Name: 3-
[(Dimethylamino)methyl]benzaldehyde

Cat. No.: B1340118

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An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde (CAS 619-22-7)

Abstract

This technical guide provides a comprehensive characterization of 3-(Dimethylamino)benzaldehyde (DMAB), CAS Number 619-22-7. Intended for researchers, chemists, and drug development professionals, this document delves into the essential physicochemical properties, spectroscopic signatures, synthesis, reactivity, and critical applications of this versatile organic intermediate. By integrating established protocols with the underlying chemical principles, this guide serves as an authoritative resource for the effective utilization and validation of DMAB in a laboratory setting.

Core Physicochemical and Spectroscopic Profile

3-(Dimethylamino)benzaldehyde is an aromatic compound featuring both an aldehyde and a tertiary amine functional group.^[1] Its chemical structure, consisting of a dimethylamino group at the meta-position of a benzaldehyde molecule, dictates its unique reactivity and utility as a chemical building block.^{[1][2]} The compound is typically a pale-yellow to yellow-brown liquid at room temperature.^{[3][4]}

Key Properties Summary

A consolidation of critical physical and chemical data for DMAB is presented below for quick reference.

| Property | Value | Source(s) |
|-------------------|--|------------|
| CAS Number | 619-22-7 | [3][5] |
| Molecular Formula | C ₉ H ₁₁ NO | [3][5] |
| Molecular Weight | 149.19 g/mol | [3][5] |
| Appearance | Pale-yellow to yellow-brown liquid | [4][6] |
| Boiling Point | ~259.7 °C at 760 mmHg; 137.5-138 °C at 9-17 mmHg | [3][7][8] |
| Density | ~1.072 - 1.1 g/cm ³ | [3][9] |
| Flash Point | ~99.1 °C | [3][9] |
| Refractive Index | ~1.595 | [3] |
| Solubility | Soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons.[1] | [1] |
| Storage | Store in a refrigerator (2-8°C) under an inert gas atmosphere.[2][4][10] | [2][4][10] |

Spectroscopic Signature

The unique structural features of DMAB give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), distinct signals for the four protons on the aromatic ring, and a singlet for the six equivalent protons of the two methyl groups of the dimethylamino moiety (~3.0 ppm).

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides confirmation of the carbon framework.[5][11] Key signals include the aldehyde carbonyl carbon (~190-192 ppm), four distinct aromatic carbons (with the C-N and C-CHO carbons having unique shifts), and the methyl carbons of the dimethylamino group (~40 ppm).[11]
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong carbonyl (C=O) stretch from the aldehyde group, typically appearing around 1680-1700 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring and alkyl groups, C=C stretching from the benzene ring, and a C-N stretching band.
- MS (Mass Spectrometry): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149).[5][12]
- UV-Vis (Ultraviolet-Visible Spectroscopy): In solution (e.g., methanol), DMAB exhibits UV absorption maxima related to its electronic transitions. The para-isomer, for comparison, absorbs around 320 nm.[13] These properties are crucial for its application in dyes and fluorescent probes.[2]

Synthesis and Chemical Reactivity

Synthesis

A common synthetic route to obtain 3-(Dimethylamino)benzaldehyde involves the condensation reaction between benzyl alcohol and dimethylamine under alkaline conditions.[1] This method provides a direct pathway to the target molecule.

Reactivity Profile

The chemical behavior of DMAB is governed by its two primary functional groups: the aldehyde and the electron-donating dimethylamino group.

- Aldehyde Group Reactivity: The aldehyde carbonyl group is a strong electrophile, making it susceptible to nucleophilic attack. This is the basis for its most common reactions, such as the formation of Schiff bases and imines through condensation with primary amines.[2] This reactivity is fundamental to its use in the synthesis of heterocyclic compounds and dyes.[2][14]

- **Aromatic Ring Reactivity:** The dimethylamino group is a powerful activating group, donating electron density to the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the amino group.
- **Oxidation/Reduction:** The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further synthetic pathways.

Core Characterization Workflow: A Practical Guide

To ensure the identity, purity, and stability of a DMAB sample, a multi-step characterization workflow is essential. This process validates the material for use in sensitive applications like pharmaceutical synthesis.

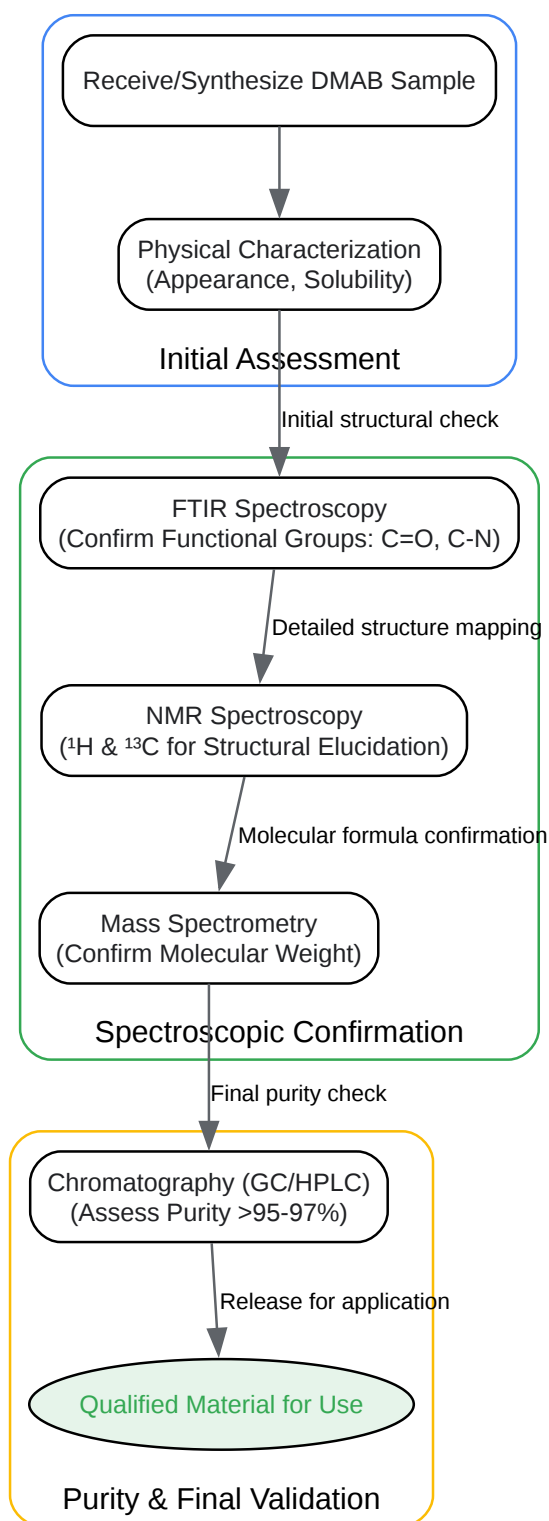


Diagram 1: Comprehensive Characterization Workflow for DMAB

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Caption: Diagram 1: A logical workflow for the complete characterization of a 3-(Dimethylamino)benzaldehyde sample.

Protocol: NMR Spectroscopic Analysis

- Objective: To confirm the precise chemical structure of DMAB.
- Methodology:
 - Sample Preparation: Accurately weigh approximately 10-20 mg of the DMAB sample and dissolve it in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), in a standard 5 mm NMR tube.^[11] CDCl_3 is chosen for its ability to dissolve the analyte and its minimal interference in the proton spectrum.
 - Instrument Setup: Acquire both ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR Analysis:
 - Expected Peaks: Look for a singlet for the aldehyde proton ($-\text{CHO}$) around δ 9.8-10.0 ppm. Observe a complex multiplet pattern for the 4 aromatic protons in the δ 7.0-7.8 ppm region. Identify a sharp singlet at approximately δ 3.0 ppm, integrating to 6 protons, corresponding to the $-\text{N}(\text{CH}_3)_2$ group.
 - Rationale: The integration of these peaks must correspond to a 1:4:6 ratio to validate the proton count on each part of the molecule.
 - ^{13}C NMR Analysis:
 - Expected Peaks: Confirm the presence of the aldehyde carbonyl carbon peak near δ 191 ppm. Identify the aromatic carbons, including the ipso-carbons attached to the functional groups. The two methyl carbons should appear as a single peak around δ 40 ppm.^[11]
 - Rationale: The total number of distinct carbon signals should match the molecular structure, confirming the substitution pattern and absence of significant impurities.

Protocol: FTIR Analysis

- Objective: To verify the presence of key functional groups.
- Methodology:
 - Sample Preparation: As DMAB is a liquid, a spectrum can be acquired directly by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
 - Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
 - Interpretation:
 - Confirm a strong, sharp absorption band in the region of 1680-1700 cm^{-1} , characteristic of the C=O stretch of an aromatic aldehyde.
 - Identify C-N stretching vibrations.
 - Observe aromatic C=C stretching bands around 1600 cm^{-1} and C-H bending bands.
 - Rationale: The presence and position of these key bands provide rapid confirmation of the core functional components of the molecule.

Applications in Research and Drug Development

3-(Dimethylamino)benzaldehyde is a valuable intermediate in several high-value chemical synthesis applications.^[1]

- Pharmaceutical Synthesis: It serves as a crucial building block in the production of Active Pharmaceutical Ingredients (APIs), particularly those containing heterocyclic systems.^[2]^[14] Its structure allows for the construction of more complex molecular scaffolds.
- Dyes and Fluorescent Probes: The combination of an aromatic aldehyde and an amine group facilitates the synthesis of dyes and fluorescent probes.^[2] These are used for signal detection in various biochemical assays.
- Organic Synthesis: It is widely used to prepare Schiff bases and imines, which are themselves important intermediates in organic and coordination chemistry.^[2]

- Analytical Reagent: Like its well-known para-isomer (a component of Ehrlich's reagent), 3-DMAB can be used as an analytical reagent for detecting certain classes of compounds, such as amines.[1][15]

Safety and Handling

Proper handling of DMAB is essential to ensure laboratory safety.

- Hazard Identification: DMAB is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[16]
- Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from ignition sources.[1][16] Recommended storage is in a refrigerator (2-8°C).[4][10]
- First Aid Measures:
 - In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[16]
 - In case of eye contact: Rinse cautiously with pure water for at least 15 minutes.[16]
 - If inhaled: Move the person to fresh air.[16]
 - If swallowed: Rinse the mouth with water and seek medical attention.[16]

Conclusion

3-(Dimethylamino)benzaldehyde, CAS 619-22-7, is a multifunctional chemical intermediate with significant utility in pharmaceutical development, dye synthesis, and analytical chemistry. Its value is derived from the combined reactivity of its aldehyde and dimethylamino functionalities. A thorough characterization, employing a combination of spectroscopic and chromatographic techniques as outlined in this guide, is paramount for ensuring the quality and reliability of this

compound in any research or development setting. Adherence to strict safety and handling protocols is mandatory to mitigate potential hazards.

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